Graveolone
CAS No.: 16499-05-1
Cat. No.: VC21328864
Molecular Formula: C21H22O7
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16499-05-1 |
---|---|
Molecular Formula | C21H22O7 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
Standard InChI | InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
Standard InChI Key | WEDGVCZUPFZNDE-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Canonical SMILES | CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Melting Point | 177.5-178°C |
Chemical Structure and Identification
Graveolone possesses a unique chemical structure characterized by its multiple ring system and functional groups. The compound features a coumarin core with a fused pyran ring, creating its distinctive pyranocoumarin classification. Its chemical identity is precisely defined through several standardized nomenclature systems.
Basic Identification Parameters
The compound is scientifically recognized through multiple identifiers, ensuring its precise differentiation from similar compounds. Its IUPAC name, 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, provides the standardized chemical naming that describes its structure . The molecular formula C₁₄H₁₂O₄ indicates its elemental composition consisting of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For database tracking purposes, Graveolone is assigned various identification codes, including the InChI Key WEDGVCZUPFZNDE-UHFFFAOYSA-N, which serves as a fixed-length identifier enabling easier web searches and database lookups .
Taxonomic Classification
Within chemical taxonomy systems, Graveolone occupies a specific hierarchical position that reflects its structural characteristics and relationships to other compounds:
Taxonomic Level | Classification |
---|---|
Primary Category | Phenylpropanoids and polyketides |
Secondary Category | Coumarins and derivatives |
Tertiary Category | Pyranocoumarins |
Quaternary Category | Linear pyranocoumarins |
This classification system places Graveolone within the context of related natural compounds, providing insights into its biosynthetic origins and potential structural analogues .
Physical and Chemical Properties
The physical and chemical properties of Graveolone determine its behavior in various environments, its potential for interactions with biological systems, and its pharmaceutical relevance.
Fundamental Physical Properties
Graveolone exhibits specific physical properties that contribute to its chemical behavior and potential biological activity:
Property | Value |
---|---|
Molecular Weight | 244.24 g/mol |
Exact Mass | 244.07355886 g/mol |
Topological Polar Surface Area (TPSA) | 52.60 Ų |
XlogP | 2.00 |
Atomic LogP (AlogP) | 2.54 |
H-Bond Acceptors | 4 |
H-Bond Donors | 0 |
Rotatable Bonds | 0 |
These properties provide crucial insights into Graveolone's potential pharmacokinetic behavior. The moderate molecular weight (244.24 g/mol) falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five . The lipophilicity measures (XlogP and AlogP values) suggest moderate lipophilicity, indicating potential ability to cross cell membranes. The absence of hydrogen bond donors coupled with the presence of four hydrogen bond acceptors suggests specific patterns for intermolecular interactions.
Structural Representation
The chemical structure of Graveolone can be represented through various notation systems that enable computational analysis and structural comparison:
Notation System | Representation |
---|---|
SMILES (Canonical) | CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
SMILES (Isomeric) | CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
InChI | InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
These notations encode the connectivity and spatial arrangement of atoms within the molecule, facilitating computational chemistry applications and structure-property relationship studies . The rigidity of the structure, as indicated by the absence of rotatable bonds, suggests a conformationally stable compound with predictable three-dimensional interactions.
ADMET Properties and Pharmacokinetic Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide crucial insights into how Graveolone might behave in biological systems, informing potential pharmacological applications and safety considerations.
Absorption and Distribution
Computational predictions of Graveolone's absorption and distribution characteristics suggest promising pharmacokinetic properties:
Parameter | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 98.39% |
Caco-2 Permeability | Positive | 74.54% |
Blood-Brain Barrier Penetration | Negative | 52.50% |
Human Oral Bioavailability | Positive | 62.86% |
Subcellular Localization | Mitochondria | 68.93% |
These predictions indicate that Graveolone would likely be well-absorbed through the intestinal epithelium (98.39% probability) and demonstrate good permeability across cellular membranes, as suggested by the positive Caco-2 permeability prediction . The compound is predicted to have reasonable oral bioavailability (62.86% probability), though this moderate value suggests potential for improvement through formulation strategies. Interestingly, Graveolone is predicted to have limited blood-brain barrier penetration (52.50% probability for negative), suggesting it may primarily exert effects outside the central nervous system .
Transporter and Enzyme Interactions
Graveolone's predicted interactions with various transporters and enzymes provide insights into potential drug-drug interactions and pharmacokinetic behavior:
Target | Prediction | Probability |
---|---|---|
OATP2B1 Inhibition | Negative | 100.00% |
OATP1B1 Inhibition | Positive | 91.55% |
OATP1B3 Inhibition | Positive | 98.29% |
MATE1 Inhibition | Negative | 96.00% |
OCT2 Inhibition | Negative | 100.00% |
BSEP Inhibition | Negative | 73.20% |
P-glycoprotein Inhibition | Negative | 87.15% |
P-glycoprotein Substrate | Negative | 84.63% |
The predicted inhibition of organic anion-transporting polypeptides OATP1B1 and OATP1B3 (with high probabilities of 91.55% and 98.29%, respectively) suggests potential for drug-drug interactions involving these transporters . These transporters play important roles in hepatic drug uptake, and their inhibition could affect the pharmacokinetics of co-administered drugs that are substrates for these transporters. Conversely, the negative predictions for inhibition of other transporters like P-glycoprotein suggest reduced risk for certain types of drug-drug interactions.
Alternative Nomenclature and Synonyms
Graveolone is known by several alternative names and identifiers in various chemical databases and literature sources, facilitating cross-referencing across different research platforms.
Registry Numbers and Database Identifiers
Various systematic identifiers have been assigned to Graveolone to enable consistent tracking across chemical databases:
Identifier Type | Value |
---|---|
CAS Registry Number | 16499-05-1 |
ChEBI Identifier | CHEBI:174258 |
DTX Substance ID | DTXSID10167830 |
These standardized identifiers serve as unique keys for retrieving information about Graveolone from chemical and biochemical databases, enabling researchers to access consolidated information about the compound .
Synonym Collection
Graveolone is referenced in the scientific literature and chemical databases under several alternative names:
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2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
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7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b]
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8,8-Dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione
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2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione, 7,8-dihydro-8,8-dimethyl-
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6,7-Dihydro-8,8-dimethyl-2h,8h-benzo(1,2-b:5,4-b')dipyran-2,6-dione
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6,7-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
This diversity of nomenclature reflects various systematic naming approaches and historical naming conventions . The variety of names can sometimes complicate literature searches, making standardized identifiers particularly valuable for comprehensive research.
Structural Features and Chemical Reactivity
The chemical structure of Graveolone contains several functional features that influence its reactivity patterns and potential biological interactions.
Structure-Activity Relationship Considerations
The rigid structure of Graveolone, as indicated by the absence of rotatable bonds, suggests a conformationally constrained molecule . This rigidity can be advantageous for specific receptor interactions, as it reduces the entropic penalty upon binding. The fused ring system creates a planar molecular geometry that may facilitate intercalation with DNA or stacking interactions with aromatic amino acid residues in proteins.
The moderate lipophilicity (AlogP of 2.54) balances water solubility with membrane permeability, potentially contributing to its predicted favorable absorption properties . This characteristic places Graveolone in a "sweet spot" for drug-like compounds, suggesting potential for pharmaceutical applications if appropriate biological activities are identified.
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